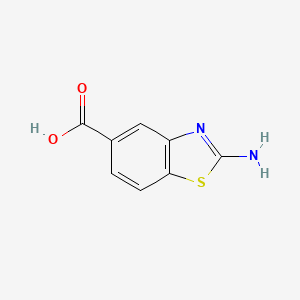

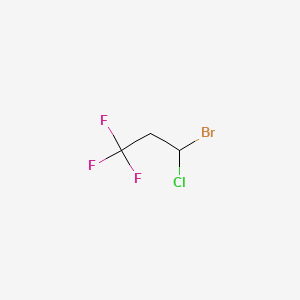

![molecular formula C7H5BrO4S B1288089 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 879896-63-6](/img/structure/B1288089.png)

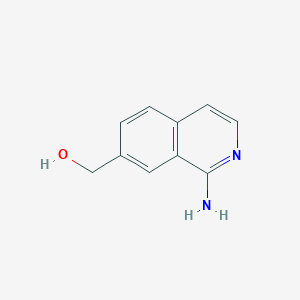

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is not directly discussed in the provided papers. However, the papers do discuss related brominated heterocyclic compounds, which can offer insights into the chemical behavior and synthesis of similar structures. The first paper describes the synthesis of a brominated quinoline derivative, while the second paper outlines the synthesis of a brominated benzodiazepine derivative . These compounds share the bromine substituent and the presence of a carboxylic acid group with the compound , suggesting potential similarities in reactivity and synthesis pathways.

Synthesis Analysis

The synthesis of related brominated compounds involves starting from brominated anilines or bromazepam, followed by various chemical transformations. In the first paper, a modified Conrad-Limpach procedure is used, which is a method for synthesizing quinolines, followed by a nucleophilic non-isotopic exchange . The second paper discusses a synthesis pathway starting from bromazepam, involving acylation and hydrolysis steps, as well as a hexamine cyclization to form the desired product . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structures of the discussed compounds feature bromine atoms and carboxylic acid groups, which are likely to influence the electronic and steric properties of the molecules. The presence of these functional groups can affect the molecule's reactivity, stability, and interaction with other chemical species .

Chemical Reactions Analysis

The papers describe various chemical reactions that the synthesized compounds undergo. For example, the brominated quinoline derivative can participate in nucleophilic exchanges, while the brominated benzodiazepine derivative is capable of undergoing thermal rearrangement and reactions with manganese(III) acetate to yield different products . These reactions highlight the reactivity of brominated heterocycles and their potential to undergo transformation into various other chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the properties of brominated compounds generally include higher molecular weights and densities compared to their non-brominated counterparts, as well as potential changes in solubility and melting points due to the presence of the bromine atom and the carboxylic acid group . These properties are important for understanding the compound's behavior in different environments and its suitability for various applications.

Applications De Recherche Scientifique

Anticonvulsant Potential

Research has identified derivatives of 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid as potential anticonvulsants. A study synthesized ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno [3,4-b][1,4]dioxine-5-carboxylates and their thiosemicarbazide counterparts, which exhibited significant protection against induced convulsions in both maximal electroshock-induced seizures and pentylenetetrazole-induced convulsion models, with naphthyloxy-substituted derivatives showing a very good response (Kulandasamy et al., 2010).

Solid-State Characterization and Applications

Another study focused on the solid-state characterization of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), a comonomer used to introduce hydrophilicity into copolymers synthesized from 3,4-ethylenedioxythiophene (EDOT) derivatives. By characterizing the crystal structure and physical properties, the study aimed to enhance its applicability in various domains (Subramanian et al., 2019).

Synthesis of CCR5 Antagonist

The compound also served as a precursor in synthesizing an orally active CCR5 antagonist, demonstrating the versatility of this compound in medicinal chemistry synthesis pathways. The described method highlighted a practical approach to synthesizing the antagonist, emphasizing the compound's utility in drug development (Ikemoto et al., 2005).

Electrocatalytic and Electrochromic Applications

Studies have also explored the use of derivatives of this compound in the synthesis of electrocatalytic and electrochromic materials. By incorporating these derivatives into polymers, researchers aim to develop advanced materials for biosensors and other electronic applications, highlighting the compound's significance in materials science and engineering (Akpinar et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4S/c8-6-4-3(11-1-2-12-4)5(13-6)7(9)10/h1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIURUSHZGLZLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594641 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879896-63-6 |

Source

|

| Record name | 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

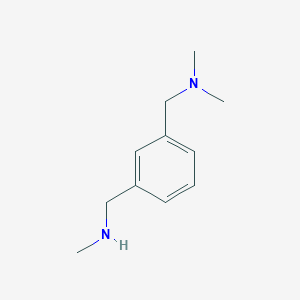

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)